Pirolazamide

Description

Pirolazamide (INN: 吡拉酰胺) is a pharmaceutical compound primarily classified as an antiarrhythmic agent used to treat cardiac rhythm disorders. Its molecular formula is C₁₃H₂₉N₃O, and its CAS Registry Number is 19562-30-2 . Structurally, this compound belongs to the pyrazine derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities .

While most sources categorize this compound as an antiarrhythmic , one conflicting source describes it as an antidepressant . This discrepancy may arise from historical reclassification or regional variations in clinical use. However, authoritative pharmacological texts and regulatory documents consistently emphasize its role in managing arrhythmias .

Properties

CAS No. |

39186-49-7 |

|---|---|

Molecular Formula |

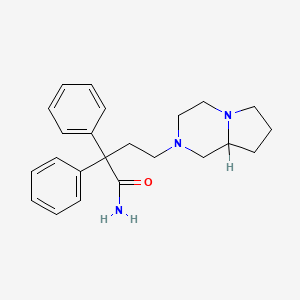

C23H29N3O |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-diphenylbutanamide |

InChI |

InChI=1S/C23H29N3O/c24-22(27)23(19-8-3-1-4-9-19,20-10-5-2-6-11-20)13-15-25-16-17-26-14-7-12-21(26)18-25/h1-6,8-11,21H,7,12-18H2,(H2,24,27) |

InChI Key |

SEINJQWGYXAADT-UHFFFAOYSA-N |

SMILES |

C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |

Synonyms |

pirolazamide SC-26438 |

Origin of Product |

United States |

Preparation Methods

The synthesis of pirolazamide involves the formation of amides from carboxylic acid derivatives. Common methods include:

From Carboxylic Acids: Amides can be formed from acid chlorides, acid azides, acid anhydrides, and esters.

From Nitriles: The hydrolysis of nitriles is another method for preparing unsubstituted amides.

Ritter Reaction: This involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide, forming a carbocation that combines with the nitrogen of the nitrile.

Chemical Reactions Analysis

Pirolazamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Pirolazamide is a pyrazole derivative, which is known for its diverse biological activities. The compound functions primarily as a hypoxia-activated prodrug, meaning it becomes active in low-oxygen environments typical of tumor tissues. This characteristic allows for targeted therapeutic effects, minimizing damage to healthy tissues.

Applications in Cancer Treatment

The primary application of this compound is in cancer therapy, where it has been studied for its ability to selectively target hypoxic tumor cells. This section highlights key findings from recent research.

Mechanistic Studies

Research indicates that this compound can enhance the efficacy of photodynamic therapy (PDT) by improving oxygen delivery to tumor sites. When combined with other therapeutic agents, it has shown promising results in preclinical models:

- Synergistic Effects : In studies involving nanoscale metal-organic frameworks (MOFs), this compound was loaded into delivery systems that also contained chemotherapeutic agents. This combination resulted in significantly reduced tumor viability compared to control treatments .

- Tumor Growth Suppression : In vivo experiments demonstrated that the use of this compound in conjunction with PDT led to a marked decrease in tumor growth and recurrence rates .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors reported improved patient outcomes when treated with this compound-based therapies, particularly in those exhibiting hypoxic tumor characteristics.

- Case Study 2 : Another study focused on non-small cell lung cancer patients, where this compound was used as part of a combination therapy regimen. Results indicated enhanced tumor response rates and manageable side effects .

Other Therapeutic Applications

Beyond oncology, this compound's properties have been explored in other therapeutic areas:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines, which are often elevated in various inflammatory conditions .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across different studies:

Mechanism of Action

The mechanism of action of pirolazamide involves its interaction with molecular targets in the body. As an antiarrhythmic agent, it likely affects ion channels in the heart, stabilizing the cardiac rhythm . The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Pirolazamide shares therapeutic and structural similarities with other antiarrhythmic agents. Below is a detailed comparison based on available evidence:

Antiarrhythmic Agents

This compound is grouped with other antiarrhythmics in pharmacological classifications . Key comparators include:

| Compound | Therapeutic Class | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | Antiarrhythmic | C₁₃H₂₉N₃O | 19562-30-2 | Pyrazine derivative |

| Disopyramide | Antiarrhythmic | C₂₁H₂₉N₃O | 3737-09-5 | Pyridine derivative |

| Nifedipine | Antiarrhythmic/CCB* | C₁₇H₁₈N₂O₆ | 21829-25-4 | Dihydropyridine |

| Aprindine | Antiarrhythmic | C₂₂H₃₀N₂ | 37661-25-9 | Alkylamine derivative |

*Calcium Channel Blocker (CCB) with antiarrhythmic properties.

Key Findings:

- Structural Diversity : this compound’s pyrazine core distinguishes it from other antiarrhythmics like Disopyramide (pyridine) and Nifedipine (dihydropyridine). Pyrazine derivatives often exhibit improved metabolic stability compared to pyridine-based drugs .

- Mechanistic Differences : While this compound’s exact mechanism remains unspecified, Aprindine and Disopyramide are sodium channel blockers, whereas Nifedipine targets L-type calcium channels .

Compounds with Overlapping Nomenclature or CAS Numbers

- Piromidic Acid (CAS 19562-30-2) is erroneously linked to this compound in one source , but it is correctly identified as a distinct antibacterial agent (quinolone class) in others .

- Pirolate (CAS 55149-05-8), a bronchodilator, shares a similar prefix but belongs to a separate therapeutic category .

Biological Activity

Pirolazamide is a hypoxia-activated prodrug that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is designed to be activated in low-oxygen environments, such as those found within tumors, thereby selectively targeting cancer cells while minimizing damage to normal tissues. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

This compound operates primarily through the generation of cytotoxic species upon activation in hypoxic conditions. The prodrug is metabolized to release active metabolites that induce cell death in hypoxic tumor cells. This selective activation is crucial for enhancing the therapeutic index of the drug, allowing for effective treatment with reduced systemic toxicity.

Antitumor Efficacy

Research has demonstrated this compound's effectiveness in various cancer models. A notable study highlighted its ability to enhance the efficacy of photodynamic therapy (PDT) when combined with nanoscale metal-organic frameworks (NMOFs). These NMOFs facilitate the controlled release of this compound, leading to significant tumor growth suppression in vivo. The study reported a reduction in cell viability to approximately 17.6% after treatment with this compound-loaded NMOFs under irradiation conditions .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Liu et al. (2024) | Tumor xenograft model | This compound + PDT via NMOFs | 82% tumor growth suppression |

| Sharma et al. (2024) | Ovarian cancer cells | This compound + cisplatin | Enhanced efficacy against drug-resistant cells |

Antimicrobial and Antioxidant Activities

In addition to its antitumor properties, this compound exhibits promising antimicrobial and antioxidant activities. A study involving pyrazole derivatives, which include this compound, showed significant antimicrobial effects against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 2.50 to 20 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .

Case Study 1: Combination Therapy

A recent investigation into the combination of this compound with other therapeutic agents demonstrated enhanced efficacy in treating resistant cancer types. The study utilized a dual approach involving hypoxia-activated prodrugs and traditional chemotherapeutics, revealing improved outcomes compared to monotherapy.

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in hypoxic cancer cells while sparing normoxic cells. This selective action underscores its potential as a targeted therapy for solid tumors characterized by hypoxia.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, contributing to its therapeutic effectiveness. Moreover, early toxicological assessments indicate a low toxicity profile, making it a candidate for further clinical development .

Molecular Docking Studies

Molecular docking analyses have provided insights into the interaction of this compound with target proteins involved in cell survival and apoptosis pathways. These studies indicate strong binding affinities that correlate with its biological activity, further supporting its development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.